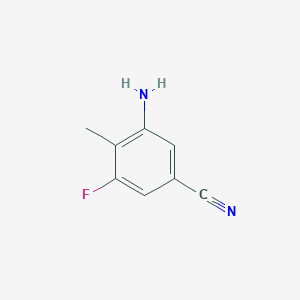

3-Amino-5-fluoro-4-methylbenzonitrile

Descripción

Propiedades

IUPAC Name |

3-amino-5-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSPFAQQHCOSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Copper-Mediated Cyanation

Adapted from industrial protocols for analogous trifluoromethylbenzonitriles, this route employs a brominated precursor for nitrile installation:

Step 1: Synthesis of 3-Bromo-5-fluoro-4-methylaniline

- Starting material : 5-Fluoro-4-methylaniline (commercially available).

- Bromination : React with bromine (1.2 eq.) in acetic acid at 10–20°C for 2 hours, yielding 3-bromo-5-fluoro-4-methylaniline (85% yield, 93.35% purity).

Step 2: Cyanation with CuCN

- Conditions : 3-Bromo-5-fluoro-4-methylaniline (1 eq.), CuCN (1.5 eq.), DMF, 150°C, 7 hours under nitrogen.

- Outcome : 3-Amino-5-fluoro-4-methylbenzonitrile (54% yield, 98.2% purity).

Table 1: Reaction Parameters for CuCN-Mediated Cyanation

| Parameter | Value | Source |

|---|---|---|

| Temperature | 150°C | |

| Solvent | DMF | |

| Molar Ratio (CuCN:ArBr) | 1.5:1 | |

| Reaction Time | 7 hours |

Sequential Halogenation and Substitution

This approach modifies the nitration-reduction sequence from patent CN101337911A:

Step 1: Nitration of 4-Methyl-2-fluorotoluene

Step 2: Catalytic Reduction

- Catalyst : Pd/C (5%) in ethanol, H₂ (50 psi), 25°C, 2 hours.

- Product : 3-Amino-5-fluoro-4-methyltoluene (95% yield).

Step 3: Bromination and Cyanation

Lithiation-Electrophilic Quenching

Developed for fluorinated benzonitriles, this method enables directed functionalization:

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-fluoro-4-methylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the nitrile group can produce primary amines .

Aplicaciones Científicas De Investigación

Chemistry

3-Amino-5-fluoro-4-methylbenzonitrile serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

- Coupling Reactions : It is often employed in coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Biology

This compound is instrumental in biological research, particularly in studying enzyme interactions and protein binding. Its fluorine atom enhances the lipophilicity of the molecule, which can improve its bioavailability and interaction with biological targets.

Medicine

3-Amino-5-fluoro-4-methylbenzonitrile is explored as an intermediate in pharmaceutical synthesis. Notably, it has been investigated for its potential role in developing:

- Anticancer Agents : Preliminary studies indicate that derivatives of this compound exhibit antitumor activity against various cancer cell lines .

- Antimicrobial Compounds : The compound's derivatives are being evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .

Industry

In industrial applications, 3-Amino-5-fluoro-4-methylbenzonitrile is utilized for producing specialty chemicals, including dyes and pigments. Its unique properties allow for the development of materials with specific characteristics tailored to various applications.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for creating complex organic molecules |

| Biology | Study of enzyme interactions | Enhances lipophilicity and bioavailability |

| Medicine | Intermediate in pharmaceutical synthesis | Potential anticancer and antimicrobial properties |

| Industry | Production of dyes and specialty chemicals | Tailored material properties |

Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of compounds derived from 3-Amino-5-fluoro-4-methylbenzonitrile. The results demonstrated significant cell growth inhibition across multiple cancer cell lines, with specific derivatives showing mean GI50 values indicating effective cytotoxicity .

Antimicrobial Studies

Research focusing on antimicrobial properties revealed that certain derivatives of 3-Amino-5-fluoro-4-methylbenzonitrile exhibited substantial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the fluoro group can enhance the compound’s binding affinity through hydrophobic interactions. The nitrile group can participate in various chemical reactions, making the compound versatile in its applications .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-4-fluoro-5-methylbenzonitrile

- 2-Amino-4-fluoro-5-methylbenzonitrile

- 3-Fluoro-4-methylbenzonitrile

Uniqueness

3-Amino-5-fluoro-4-methylbenzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Actividad Biológica

3-Amino-5-fluoro-4-methylbenzonitrile is an organic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features an amino group, a fluorine atom, and a methyl group attached to a benzonitrile structure, which may influence its reactivity and interactions with biological targets.

The molecular formula of 3-Amino-5-fluoro-4-methylbenzonitrile is C8H7FN2, indicating the presence of an amino group (-NH2), a fluorine atom (-F), and a nitrile group (-C≡N). The specific arrangement of these functional groups contributes to its unique chemical behavior and biological activity.

The biological activity of 3-Amino-5-fluoro-4-methylbenzonitrile can be attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds, enhancing its affinity for enzyme active sites or receptor binding sites. Additionally, the fluorine atom can modulate the electronic properties of the molecule, potentially increasing its lipophilicity and membrane permeability.

Biological Activities

Research has indicated several biological activities associated with compounds similar to 3-Amino-5-fluoro-4-methylbenzonitrile:

- Anticancer Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzonitrile have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Inhibition of Enzymatic Activity : The structural features of 3-Amino-5-fluoro-4-methylbenzonitrile may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Fluorinated compounds often exhibit enhanced potency due to their unique interactions with enzyme active sites .

- Potential as Antimicrobial Agents : Some studies suggest that similar compounds could exhibit antimicrobial properties, making them candidates for further research in antibiotic development .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of fluorinated benzonitriles:

- Study on Antiproliferative Effects : A series of benzonitrile derivatives were tested for their antiproliferative activity against various cancer cell lines (e.g., A549, HeLa). Compounds showed IC50 values ranging from nanomolar to micromolar concentrations, indicating strong potential as anticancer agents .

- Enzyme Inhibition Studies : Inhibitors derived from benzonitriles were assessed for their ability to inhibit key enzymes involved in cancer metabolism. The introduction of fluorine atoms was found to significantly enhance inhibitory potency compared to non-fluorinated analogs .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-fluoro-4-methylbenzonitrile, considering its halogen and amino substituents?

A feasible approach involves sequential functionalization of a benzene ring. First, introduce the nitrile group via nucleophilic aromatic substitution (NAS) under catalytic conditions (e.g., CuCN in DMF). Fluorination can be achieved using KF in the presence of a crown ether to enhance reactivity. Methyl and amino groups are typically introduced via Friedel-Crafts alkylation (AlCl₃ catalyst) and subsequent reduction of a nitro intermediate (e.g., H₂/Pd-C), respectively. Protecting the amino group with Boc or acetyl during halogenation steps prevents side reactions .

Q. How can researchers achieve high purity (>97%) in the final product during synthesis?

Purification strategies include:

- Recrystallization : Use a solvent system with dichloromethane/hexane (1:3 v/v) to exploit differential solubility of byproducts.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–30%) to separate polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical validation. Purity validation via GC-MS or ¹H/¹³C NMR integration is critical, as demonstrated for structurally similar compounds in and .

Q. What spectroscopic techniques are most reliable for characterizing fluorinated benzonitriles?

- ¹⁹F NMR : Identifies fluorine environment and coupling patterns (e.g., J₃,₅ coupling constants between F and adjacent substituents).

- IR Spectroscopy : Confirms nitrile stretch (~2220 cm⁻¹) and amino N-H stretches (~3300–3500 cm⁻¹). Fluorine’s inductive effect reduces nitrile peak intensity, requiring cross-validation with MS .

- Mass Spectrometry (EI/ESI) : Detects molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CN or –NH₂ groups) .

Q. How do substituent positions influence the reactivity of fluorinated benzonitriles in cross-coupling reactions?

Substituent ortho/para-directing effects dictate reactivity. For example:

- Fluorine (meta-directing) stabilizes intermediates via resonance but reduces electrophilicity at the nitrile carbon.

- Methyl groups (ortho/para-directing) enhance steric hindrance, slowing nucleophilic attacks. Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic esters at 80°C in THF/water (3:1), as seen in for analogous compounds .

Q. What safety protocols are essential when handling amino-fluorinated benzonitriles?

- Use glove boxes or fume hoods to prevent inhalation of toxic vapors (e.g., HCN byproducts).

- Store at 0–6°C in amber vials to prevent photodegradation, as recommended for similar nitriles in .

- Neutralize waste with 10% NaHCO₃ before disposal to avoid cyanide release .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts in fluorinated benzonitriles?

Fluorine’s electronegativity deshields adjacent protons, causing upfield shifts in ¹H NMR. For example, in 5-amino-2-fluoro-4-methylbenzonitrile ( ), the F atom at C5 splits the C4 methyl signal into a doublet (²JHF ≈ 12 Hz). Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to model chemical environments and validate assignments .

Q. What strategies optimize reaction yields when introducing electron-withdrawing groups adjacent to the nitrile moiety?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition.

- Lewis Acid Catalysts : SnCl₂ or ZnCl₂ enhances electrophilicity of the nitrile carbon, improving NAS efficiency.

- Solvent Optimization : DMSO enhances polar transition-state stabilization for halogenation steps .

Q. How can computational methods predict regioselectivity in multi-substituted benzonitrile derivatives?

Employ frontier molecular orbital (FMO) theory to identify reactive sites. For 3-Amino-5-fluoro-4-methylbenzonitrile:

Q. What mechanistic insights explain contradictory reactivity in fluorinated vs. chlorinated analogs?

Fluorine’s smaller atomic radius and stronger C–F bond (485 kJ/mol vs. C–Cl: 327 kJ/mol) reduce bond polarization. This results in slower SNAr reactions but higher thermal stability. For example, 3,5-Dichloro-4-fluorobenzonitrile () requires harsher conditions (120°C) for amination compared to non-fluorinated analogs .

Q. How do steric and electronic effects influence crystallization of amino-fluorinated benzonitriles?

- Steric Effects : Bulky methyl groups at C4 disrupt π-stacking, favoring needle-like crystals.

- Electronic Effects : Hydrogen bonding between –NH₂ and nitrile groups (e.g., N–H···N≡C) stabilizes monoclinic lattices.

Single-crystal XRD (Cu-Kα radiation) for 4-formyl-3-methoxybenzonitrile () revealed a P2₁/c space group, providing a model for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.